molecular formula C7H5F3IN B13974522 3-iodo-N-(trifluoromethyl)aniline

3-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13974522
M. Wt: 287.02 g/mol
InChI Key: VREHYBZIBKCRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(trifluoromethyl)aniline typically involves the iodination of N-(trifluoromethyl)aniline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the aniline ring . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-iodo-N-(trifluoromethyl)aniline exerts its effects depends on the specific application. In chemical reactions, the presence of the iodine and trifluoromethyl groups influences the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, enhances the lipophilicity and stability of the molecule, making it a valuable moiety in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the iodine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

3-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,12H

InChI Key

VREHYBZIBKCRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.